molecular formula C10H13NO B177593 5-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 103030-70-2

5-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B177593
M. Wt: 163.22 g/mol
InChI Key: MCJYXDLWQYGCIQ-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H14ClNO . It is a derivative of tetrahydroisoquinoline, a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with a methoxy group attached to the 5-position . The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H .


Physical And Chemical Properties Analysis

5-Methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 199.68 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

Neuroprotective Applications

Neuroprotective Activity in Parkinson’s Disease 5-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been explored for their neuroprotective properties, particularly in the context of Parkinson's disease. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its hydroxy derivatives have shown potential in reducing neurotoxicity and offering neuroprotective effects. Notably, hydroxyl substitution decreased toxicity while methoxyl substitution increased it, with certain hydroxy-1MeTIQ derivatives displaying significant efficacy, suggesting potential therapeutic applications for Parkinson’s disease (Okuda, Kotake, & Ohta, 2003).

Synthetic Applications

Dynamic Kinetic Resolution in Synthesis The compound has also been utilized in the synthesis of enantiopure compounds. An efficient dynamic kinetic resolution method was employed to synthesize enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound useful in the synthesis of modulators of nuclear receptors, and its analogue 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, both achieving enantiomeric excesses of over 99%. The methodology involved Candida antarctica lipase B-catalyzed dynamic kinetic hydrolysis, showcasing the compound’s significance in the field of synthetic organic chemistry (Forró, Megyesi, Paál, & Fülöp, 2016).

Photoredox Transformations in Natural Product Synthesis

Transformation of Marine Natural Products 5-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been instrumental in the intramolecular photoredox transformation of marine natural products. This methodology was applied to convert renieramycin M into renieramycins T and S, highlighting the compound's role in enabling transformations that are crucial for the development and study of biologically active substances (Yokoya et al., 2023).

Exploration in Tubulin-Polymerization Inhibition

Novel Tubulin-Polymerization Inhibitors Derivatives of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline have been explored for their role in inhibiting tubulin polymerization, targeting the colchicine site. The research led to the discovery of compounds exhibiting high in vitro cytotoxic activity and significant potency against tubulin assembly. Such studies are crucial for the development of potential therapeutic agents targeting cancer (Wang et al., 2014).

Safety And Hazards

The safety information available for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for research on 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds are likely to focus on further exploring their biological activities and developing novel analogs with potent activity. The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community, and there is ongoing interest in understanding the structural–activity relationships and mechanisms of action of these compounds .

properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJYXDLWQYGCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553059
Record name 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

103030-70-2
Record name 1,2,3,4-Tetrahydro-5-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103030-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product of step (a) (6.11 g, 384 mmol) in EtOH (200 ml) was added platinum oxide (0.611 g) followed by concentrated HCl (3.2 ml, 38.4 mmol). The reaction mixture was hydrogenated at 345 kPa (50 p.s.i.) at room temperature for 4 h after which time the catalyst was filtered off and washed with EtOH. The filtrate was evaporated under reduced pressure to afford the subtitle compound as a colourless solid (7.27 g, 95%). 1H NMR (D6-DMSO) δ: 2.80 (2H, m), 3.35 (2H, m), 3.80 (3H, s), 4.20 (2H, s), 6.80 (1H, d), 6.90 (1H, d), 7.20 (1H, t), 9.45 (2H, bs).
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.611 g
Type
catalyst
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
V Vecchietti, GD Clarke, R Colle… - Journal of medicinal …, 1992 - ACS Publications
This study describes the synthesis of a series of novel substituted l-(aminomethyl)-2-(arylacetyl)-l, 2, 3, 4-tetra-hydroisoquinolines, and discusses their structure-activity relationships (…
Number of citations: 29 pubs.acs.org
SG Davies, AM Fletcher, AB Frost, MS Kennedy… - Tetrahedron, 2016 - Elsevier
A range of enantiopure 1,2,3,4-tetrahydroisoquinolines have been prepared directly from α-hydroxy-β-amino esters. Activation of the α-hydroxy group upon treatment with Tf 2 O and 2,6-…
Number of citations: 13 www.sciencedirect.com
S Watanuki, K Matsuura, Y Tomura… - Chemical and …, 2011 - jstage.jst.go.jp
A series of 1-isopropyl-1, 2, 3, 4-tetrahydroisoquinoline derivatives were synthesized and their bradycardic activities were evaluated in isolated guinea pig right atria. Structure–activity …
Number of citations: 9 www.jstage.jst.go.jp
SJ Coote, SG Davies, AM Fletcher… - Chemistry–An Asian …, 2010 - Wiley Online Library
The acid‐promoted cyclizations of a range of N‐benzylethanolamines (derived from pseudoephedrine or ephedrine) give the corresponding trans‐N(2),3‐dimethyl‐4‐phenyl‐1,2,3,4‐…
Number of citations: 21 onlinelibrary.wiley.com
R Mata - 1979 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological …
Number of citations: 3 search.proquest.com
FI Carroll, MS Melvin, MC Nuckols… - Journal of medicinal …, 2006 - ACS Publications
In a previous study, we identified (−)-N-[(1R,4S,5S,7R)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-3-(1-piperidinyl)propanamide (5a, KAA-1) as the …
Number of citations: 31 pubs.acs.org
R Ben-Daniel, W Deuther-Conrad… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and structure–activity relationship of a new class of indole derivatives with low-nanomolar affinity for the SERT and high selectivity versus the 5-HT1A receptor were …
Number of citations: 13 www.sciencedirect.com
AJ Bojarski, MJ Mokrosz, SC Minol, A Kozioł… - Bioorganic & medicinal …, 2002 - Elsevier
Further structure–activity relationship (SAR) studies with the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of 5-HT 1A ligands led to the synthesis of new 1-adamantoyloaminoalkyl …
Number of citations: 31 www.sciencedirect.com
S Kimoto, M Okamoto - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
trans-2-Methyl-octahydro-5 (1H)-isoquinolone was prepared and configuration of the ring juncture was discussed. Reduction of this base gave two isomers of trans-2-methyl-decahydro-…
Number of citations: 9 www.jstage.jst.go.jp

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